
(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a triazole ring, a piperazine ring, and an aromatic ketone . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and piperazine rings would give the molecule a certain degree of rigidity, while the aromatic ketone could participate in various types of chemical reactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The triazole ring could potentially participate in reactions with electrophiles or nucleophiles, while the piperazine ring could be involved in reactions with acids or bases. The aromatic ketone could undergo various types of addition reactions .科学的研究の応用
Antimicrobial Activities
- Derivatives of 1,2,4-triazole, including those with structures related to the compound , have been explored for their antimicrobial activities. Some of these compounds were found to possess good or moderate activities against various microorganisms (Bektaş et al., 2007).
Anticancer and Antituberculosis Studies
- Certain derivates, particularly those involving chlorophenyl and piperazine groups, have been synthesized and screened for anticancer and antituberculosis activities. Some of these compounds exhibited significant antituberculosis and anticancer activities, demonstrating their potential in therapeutic applications (Mallikarjuna et al., 2014).
Apoptosis Inducing Ability and Tubulin Polymerization Inhibition
- Research into substituted triazole derivatives with piperazine structures has shown that some compounds can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is a promising avenue for anticancer drug development (Manasa et al., 2020).
Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives containing similar molecular structures have been synthesized and evaluated for both antimicrobial and anticancer properties. Some compounds showed higher anticancer activity compared to reference drugs, highlighting their potential for further pharmaceutical exploration (Hafez et al., 2016).
Central Nervous System Depressant Activity
- Related compounds, such as (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, have been shown to possess central nervous system depressant activity and potential anticonvulsant properties. This suggests a role in developing treatments for neurological disorders (Butler et al., 1984).
将来の方向性
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new biological targets .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone' involves the reaction of 4-chloroaniline with sodium azide to form 5-azido-4-chloroaniline, which is then reacted with propargyl alcohol to form 5-(prop-2-yn-1-yloxy)-4-chloro-1H-1,2,3-triazole. This compound is then reacted with 4-(2,5-dimethylphenyl)piperazine in the presence of copper(I) iodide to form the final product.", "Starting Materials": [ "4-chloroaniline", "sodium azide", "propargyl alcohol", "4-(2,5-dimethylphenyl)piperazine", "copper(I) iodide" ], "Reaction": [ "4-chloroaniline is reacted with sodium azide in DMF at 80°C for 24 hours to form 5-azido-4-chloroaniline.", "5-azido-4-chloroaniline is then reacted with propargyl alcohol in the presence of copper(I) iodide and triphenylphosphine in DMF at 80°C for 24 hours to form 5-(prop-2-yn-1-yloxy)-4-chloro-1H-1,2,3-triazole.", "5-(prop-2-yn-1-yloxy)-4-chloro-1H-1,2,3-triazole is then reacted with 4-(2,5-dimethylphenyl)piperazine in the presence of copper(I) iodide and triphenylphosphine in DMF at 80°C for 24 hours to form the final product '(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone'." ] } | |
CAS番号 |
1291834-14-4 |
製品名 |
(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone |
分子式 |
C21H23ClN6O |
分子量 |
410.91 |
IUPAC名 |
[5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H23ClN6O/c1-14-3-4-15(2)18(13-14)27-9-11-28(12-10-27)21(29)19-20(25-26-24-19)23-17-7-5-16(22)6-8-17/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26) |
InChIキー |
VERCZHXYRXSVJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide](/img/structure/B2361686.png)
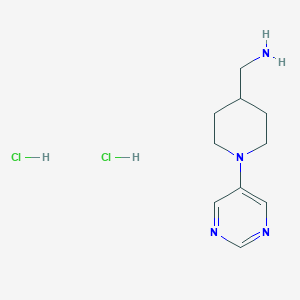

![3-amino-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2361692.png)

![2-(2-Bromophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2361695.png)
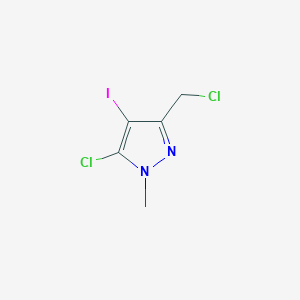
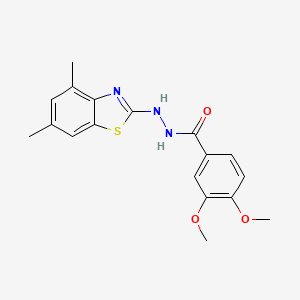
![3-chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2361700.png)

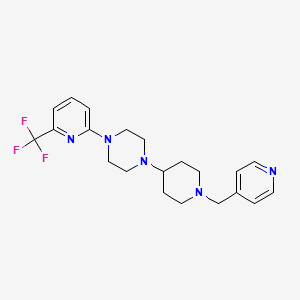
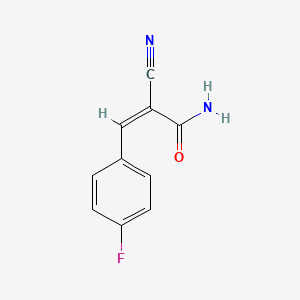
![(Z)-3-allyl-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2361708.png)